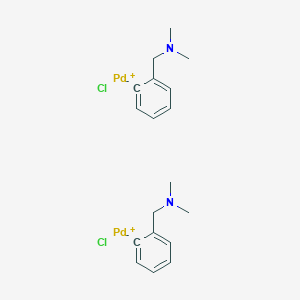

chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine involves cyclopalladation reactions. For example, the reaction of palladium(II) acetate with primary benzylamines like 2-phenylglycine methyl ester leads to the formation of cyclopalladated complexes (Fuchita et al., 1997).

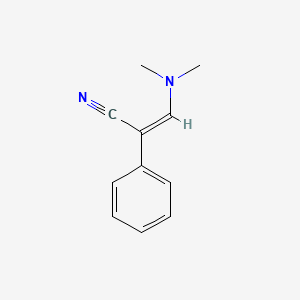

Molecular Structure Analysis

The molecular structure of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine and related compounds can be complex. The structures often feature coordination to the palladium center with various ligands, leading to different geometrical arrangements. For instance, certain palladium complexes demonstrate a planar coordination geometry with significant distortions to accommodate steric crowding (Felice et al., 1991).

Chemical Reactions and Properties

Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine participates in a range of chemical reactions, including cycloaddition reactions and reactions with carbon monoxide. For example, certain cyclopalladated compounds react with carbon monoxide and isocyanides, producing various organic compounds (Albert et al., 2007).

Physical Properties Analysis

The physical properties of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine, such as melting point, solubility, and color, are specific to each complex and depend largely on the ligands involved and the overall molecular structure.

Chemical Properties Analysis

Chemical properties of this compound include its reactivity with various organic and inorganic molecules, its ability to form complexes with different stereochemistries, and its potential in asymmetric synthesis. The organopalladium complexes, for instance, have been used to promote asymmetric cycloaddition reactions, demonstrating the chiral nature of some of these compounds (Ma et al., 2009).

Applications De Recherche Scientifique

Nitrosamines and Water Technology

- Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are critical concerns in water technology due to their formation as disinfection by-products in chloraminated waters and their higher health risks compared to chlorinated by-products. Research focuses on understanding their occurrence, formation mechanisms, and removal strategies from water systems. Techniques such as photolytic methods are predicted to have significant potential for technological applications in mitigating nitrosamine presence in water (Nawrocki & Andrzejewski, 2011).

Metal Compounds in Cancer Treatment

- Metals and metal compounds play crucial roles in cancer treatment, with palladium being one of the metals of interest for its catalytic properties. Research in this area explores the anti-cancer activities of various metals, focusing on understanding their mechanisms of action and developing safer pharmaceutical products. Such studies contribute to the development of new treatments and highlight the importance of metals in medicinal chemistry (Desoize, 2004).

Catalysis and Organic Synthesis

- Research on rhodium and palladium complexes underscores their significance in catalysis and organic synthesis. These metals are extensively used in laboratory reactions and industrial processes due to their ability to efficiently and selectively catalyze various reactions. The ongoing exploration of new ligands and catalytic systems involving these metals demonstrates the lively activity and potential for sustainable chemistry advancements in this field (Medici et al., 2021).

Water and Wastewater Treatment

- The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater has spurred research into their removal by conventional and advanced treatment processes. Understanding the formation mechanisms and identifying efficient removal strategies, such as UV photolysis and optimized biological processes, are key focuses. This research is crucial for ensuring the safety and quality of drinking water, especially in the context of potable reuse applications (Sgroi et al., 2018).

Propriétés

IUPAC Name |

chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOPVFUGUFDYKP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N2Pd2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium | |

CAS RN |

18987-59-2 |

Source

|

| Record name | Di-�µ-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.